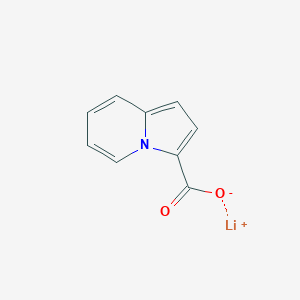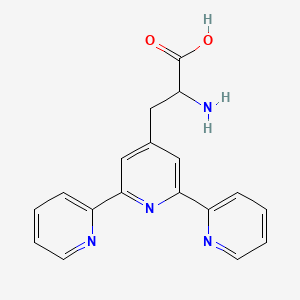
4,5-Diethenyl-4,5-dihydro-4,5-pyrenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diethenyl-4,5-dihydro-4,5-pyrenediol is a chemical compound with the molecular formula C20H16O2 and a molecular weight of 288.35 g/mol. It is an intermediate in the synthesis of Benzo[e]pyrene, an isomer of benzopyrene that exhibits mutagenic and carcinogenic activity in rodents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethenyl-4,5-dihydro-4,5-pyrenediol typically involves the reaction of pyrene derivatives under specific conditions. One common method involves the use of vinylation reactions where pyrene is reacted with vinyl compounds in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound is not widely documented. it is likely produced in specialized chemical manufacturing facilities that handle complex organic syntheses. The production process would involve stringent control of reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Diethenyl-4,5-dihydro-4,5-pyrenediol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydro compound to its corresponding quinone or other oxidized forms.
Reduction: The compound can be reduced to form different hydro derivatives.
Substitution: Various substituents can be introduced into the molecule through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Applications De Recherche Scientifique
4,5-Diethenyl-4,5-dihydro-4,5-pyrenediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and other organic compounds.
Biology: The compound’s derivatives are studied for their biological activities, including mutagenic and carcinogenic properties.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in understanding its interactions with biological systems.
Industry: It is used in the production of advanced materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 4,5-Diethenyl-4,5-dihydro-4,5-pyrenediol involves its interaction with cellular components, leading to various biochemical effects. The compound can induce cell death by activating caspase pathways, which are involved in apoptosis. It also interacts with DNA, leading to mutagenic and carcinogenic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydro-4,5-pyrenediol: A similar compound with the molecular formula C16H12O2 and a molecular weight of 236.27 g/mol.
cis-4,5-Dihydroxy-4,5-dihydropyrene: Another related compound with similar structural features.
Uniqueness
4,5-Diethenyl-4,5-dihydro-4,5-pyrenediol is unique due to its specific vinyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C20H16O2 |
|---|---|
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
4,5-bis(ethenyl)pyrene-4,5-diol |
InChI |
InChI=1S/C20H16O2/c1-3-19(21)15-9-5-7-13-11-12-14-8-6-10-16(18(14)17(13)15)20(19,22)4-2/h3-12,21-22H,1-2H2 |
Clé InChI |
ZYFXKLHFIUIDOQ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(C2=CC=CC3=C2C4=C(C=CC=C4C1(C=C)O)C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


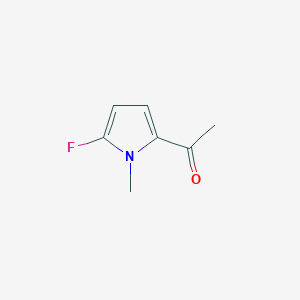

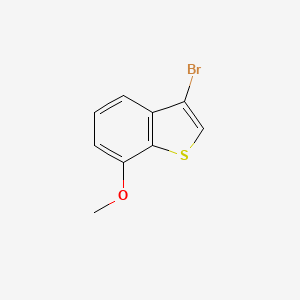


![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)

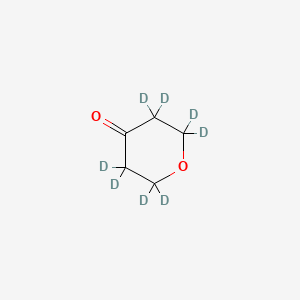
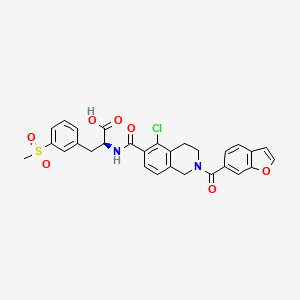
![2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B15290398.png)
![ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15290403.png)
![sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid](/img/structure/B15290405.png)
